![molecular formula C19H16N4OS B2525279 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034233-10-6](/img/structure/B2525279.png)
N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that typically start with basic building blocks such as pyridine derivatives, which are then functionalized with various substituents to achieve the desired biological activity. For instance, the synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides involves the preparation of a series to determine the effects of substituents on antiallergic activity . Similarly, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques allow for the determination of atom positions, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the three-dimensional conformation of the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can include cyclization, oxidation, and coordination to metal ions, as seen in the formation of copper(II) complexes from benzamide derivatives . These reactions are important for the creation of cyclic systems that can have significant biological activities, such as cytotoxicity against cancer cell lines.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a tetrazole group in N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides can affect the compound's acidity and its ability to form hydrogen bonds, which can, in turn, affect its antiallergic activity . The stability and planar geometry of copper(II) complexes are also determined by the coordination of ligands and anions to the central ion .
Case Studies
The provided papers include case studies of biological characterization, such as the evaluation of antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) assay , and cytotoxicity against human cancer cell lines . These studies demonstrate the potential therapeutic applications of related compounds and provide a framework for evaluating the biological activities of the compound of interest.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of related benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward the formation of pyrazole, isoxazole, and other heterocyclic derivatives has been explored, highlighting the chemical versatility and potential for generating a wide array of structurally diverse compounds from a common precursor (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research demonstrates the compound's utility in heterocyclic synthesis, providing a foundation for further exploration of its applications in drug development and chemical biology.
Molecular Docking and Biological Evaluation
The compound and its derivatives have been subject to molecular docking and in vitro screening, revealing moderate to good binding energies towards specific protein targets. This suggests potential therapeutic applications, particularly in the context of antimicrobial and antioxidant activity. The study by Flefel et al. (2018) illustrates the compound's potential in contributing to the development of novel therapeutic agents through structure-activity relationship (SAR) studies and bioassay evaluations (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Targeting Enzymatic Pathways
Research into N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, including compounds structurally similar to the one , has demonstrated their effectiveness as inhibitors of specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). These findings underscore the compound's potential in modulating biological pathways relevant to disease processes, with Allan et al. (2009) providing insight into the structure-activity relationships that underpin this inhibitory activity (Allan, Manku, Therrien, Nguyen, Styhler, et al., 2009).
Anticancer and Anti-inflammatory Applications
Further studies have investigated novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase activities. This research indicates the compound's potential in developing new therapeutic agents for cancer and inflammation, with Rahmouni et al. (2016) detailing the synthesis of these derivatives and their biological evaluation, providing a promising outlook for future drug development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit various kinases . For instance, compounds with similar structures have shown inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) .
Mode of Action
It is likely that it binds to its target kinase and inhibits its activity, thereby affecting the downstream signaling pathways .
Biochemical Pathways
Given its potential inhibitory activity against kinases, it is likely that it affects various signaling pathways regulated by these kinases .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Inhibition of kinase activity can lead to a variety of cellular effects, including changes in cell proliferation, differentiation, and survival .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-23-12-15(11-22-23)16-7-6-13(9-20-16)10-21-19(24)18-8-14-4-2-3-5-17(14)25-18/h2-9,11-12H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMYCMWHQSWZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2525198.png)
![2-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2525200.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2525201.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2525202.png)
![Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate](/img/structure/B2525203.png)
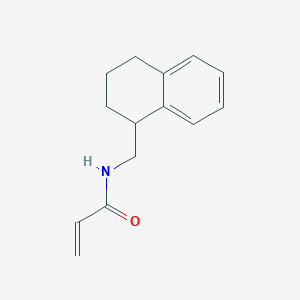
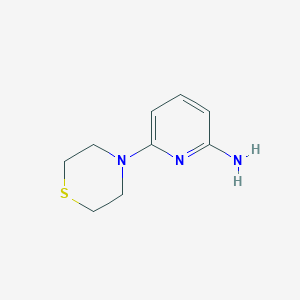
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate](/img/structure/B2525209.png)
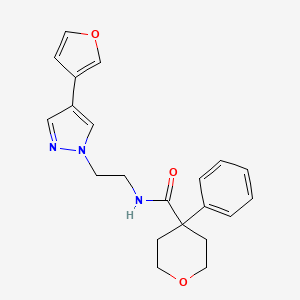
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2525211.png)
![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)
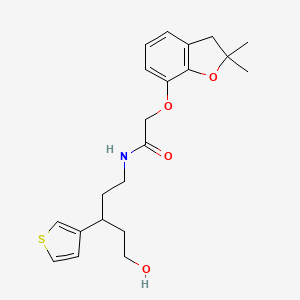
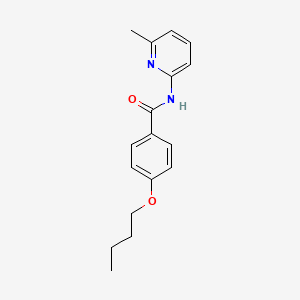
![Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2525219.png)